5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Description
5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a benzofuran derivative featuring a 2,4-dichlorobenzyloxy group at position 5, a methyl group at position 2, and a carboxylic acid moiety at position 3. Benzofuran derivatives are widely studied for their antibacterial, antitumor, and antiviral properties . The 2,4-dichlorophenyl group enhances lipophilicity and binding affinity to hydrophobic pockets in biological targets, as seen in cannabinoid receptor antagonists .
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O4/c1-9-16(17(20)21)13-7-12(4-5-15(13)23-9)22-8-10-2-3-11(18)6-14(10)19/h2-7H,8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNKGYVMUWTEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting with the formation of the benzofuran core One common approach is the cyclization of a suitable precursor, such as a substituted phenol, under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction reactions can be performed on the benzofuran ring or the carboxylic acid group.
Substitution: The methoxy group and chlorine atoms on the phenyl ring can participate in substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or electrophiles like acyl chlorides can be used.
Major Products Formed:
Oxidation: Esters, amides, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted benzofurans or phenols.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: Potential therapeutic applications are being explored, especially in the development of new drugs.
Industry: It can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain enzymes, modulate signaling pathways, or bind to receptors to elicit a physiological effect.
Comparison with Similar Compounds
Positional Isomers of Chlorinated Benzyloxy Groups
Substitution on the Benzofuran Core
- 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran ():
- 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid ():
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
The ester derivative’s higher solubility and lower metabolic stability suggest utility in prodrug formulations, whereas the free acid is more suited for direct target engagement .
Pharmacological Activity Comparison
Antagonism of Cannabinoid Receptors
- This compound : Displaces [³H]CP-55,940 from CB1 receptors with Kᵢ = 14 nM, comparable to rimonabant (Kᵢ = 9.3 nM) .
- 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid ():
- A structurally distinct CB1 antagonist with improved CNS penetration (brain/plasma ratio = 3.2) but lower selectivity (Kᵢ for CB2 = 220 nM vs. 1.1 µM for the benzofuran derivative) .
Biological Activity
5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is an organic compound belonging to the benzofuran class, characterized by its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with biological targets, pharmacological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H12Cl2O4 |
| Molecular Weight | 351.18 g/mol |
| LogP | 5.1385 |
| LogD | 3.7298 |
| Polar Surface Area | 43.821 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for membrane permeability, which are essential for biological activity.
Preliminary studies indicate that this compound may interact with specific molecular targets such as enzymes and receptors. This interaction could modulate their activity, leading to various pharmacological effects including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Binding : It could bind to receptors influencing cellular signaling pathways.
Biological Activities
Research has highlighted several biological activities associated with the compound:
-
Anticancer Activity :
- Studies have shown that benzofuran derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects on human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values as low as 2.52 μM .
- Antimicrobial Properties :
- Carbonic Anhydrase Inhibition :
Study on Antiproliferative Effects
In a study assessing the antiproliferative activity of benzofuran derivatives, compound 9e was evaluated for its effects on MDA-MB-231 cells. The results indicated:
- Significant cell cycle arrest at the G2-M phase.
- Induction of apoptosis with increased early and late apoptotic cell populations.
These findings underscore the potential of compounds like this compound in cancer therapy.
Enzyme Interaction Studies
Research focusing on enzyme interactions has revealed that similar benzofuran derivatives can inhibit key metabolic enzymes, suggesting a mechanism through which these compounds exert their biological effects .
Q & A
Q. What are the established synthetic routes for 5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid?
The synthesis typically involves a multi-step process:
- Step 1 : Construct the benzofuran core via cyclization of substituted phenols or ketones.
- Step 2 : Introduce the 2-methyl group via alkylation or Friedel-Crafts acylation.
- Step 3 : Attach the 2,4-dichlorobenzyloxy group using nucleophilic substitution (e.g., Mitsunobu reaction or base-mediated alkylation).
- Step 4 : Oxidize the 3-position to a carboxylic acid using KMnO₄ or CrO₃ under controlled conditions . Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for alkylation) and use anhydrous solvents to minimize side reactions.
Q. How is the compound characterized post-synthesis?
Use a combination of:
- Spectroscopic Methods :
- ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for dichlorophenyl groups).
- FT-IR to verify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹).
- Chromatography :
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% required for biological assays).
Q. What preliminary biological screening methods are used for this compound?
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., monoamine oxidase B) using fluorometric or spectrophotometric methods .
- Cellular Uptake Studies : Utilize fluorescent tagging or LC-MS to quantify intracellular concentrations in model cell lines .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in reported enzyme inhibition data?
- Variable Control : Standardize assay conditions (pH, temperature, co-solvents like DMSO ≤0.1%).
- Orthogonal Assays : Cross-validate using both fluorescence-based and radiolabeled substrate assays.
- Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) with crystallographic data from analogs like 5-cyclohexyl-2-methyl-3-sulfonyl benzofurans .
- Purity Verification : Re-examine compound batches using high-resolution mass spectrometry (HRMS) to rule out impurities .
Q. What strategies address poor aqueous solubility in biological assays?
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility without disrupting assay integrity .
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or methyl esters) that hydrolyze in vivo, as demonstrated in ethyl 4-chloro-benzofuran carboxylate derivatives .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How to conduct structure-activity relationship (SAR) studies for optimizing potency?
- Substituent Variation :
| Substituent Position | Modification | Observed Impact | Reference |
|---|---|---|---|
| 2-Methyl | Replace with ethyl | Reduced MAO-B affinity | |
| 5-Position | Introduce Br/NO₂ | Enhanced antimicrobial activity | |
| Benzyloxy Group | Vary halogens (F, Cl, Br) | Altered logP and toxicity |
- Pharmacophore Mapping : Use comparative molecular field analysis (CoMFA) to identify critical electrostatic/hydrophobic interactions .
Q. How to analyze metabolic stability in preclinical models?
- In Vitro Liver Microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS.
- Isotope Labeling : Track metabolites using ¹⁴C-labeled compound, as applied in studies of sulfonyl benzofuran derivatives .
- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Data Contradiction & Validation
Q. How to reconcile discrepancies in cytotoxicity profiles across cell lines?
- Cell Line Authentication : Ensure absence of cross-contamination (e.g., STR profiling).
- Microenvironment Mimicry : Test in 3D spheroid models or co-cultures to better replicate in vivo conditions.
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify off-target pathways, as seen in benzofuran-based antitumor agents .
Methodological Notes
- Key References : Prioritize data from peer-reviewed journals (e.g., Journal of Organic Chemistry) and authoritative databases (PubChem, CAS Common Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
